molecular formula C8H13N3O4 B188216 ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate CAS No. 117717-17-6

ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

Cat. No. B188216
M. Wt: 215.21 g/mol
InChI Key: FCQGHSMTJVCLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, also known as AHEP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHEP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and cell survival.

Biochemical And Physiological Effects

Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has also been shown to regulate energy metabolism by activating the AMPK signaling pathway.

Advantages And Limitations For Lab Experiments

Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has some limitations, including its poor solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, including the optimization of its synthesis method, the development of novel analogs with improved pharmacological properties, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate and to identify its molecular targets.

Synthesis Methods

Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with ethylene glycol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate using these methods ranges from 60-80%.

Scientific Research Applications

Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.

properties

CAS RN

117717-17-6

Product Name

ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H13N3O4/c1-2-14-8(13)5-6(9)10-11-7(5)15-4-3-12/h12H,2-4H2,1H3,(H3,9,10,11)

InChI Key

FCQGHSMTJVCLTO-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1OCCO)N

SMILES

CCOC(=O)C1=C(NN=C1N)OCCO

Canonical SMILES

CCOC(=O)C1=C(NN=C1OCCO)N

synonyms

ethyl 3-aMino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

Origin of Product

United States

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